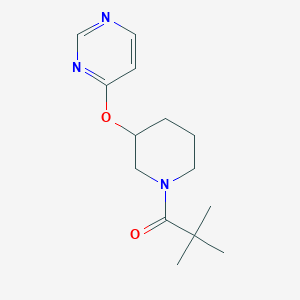
2,2-Dimethyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,2-Dimethyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves the use of piperidine derivatives, which are important synthetic fragments for designing drugs . The synthesis of these compounds is widespread and has been the subject of many scientific papers . Specific methods of synthesis, functionalization, and their pharmacological application have been published .Chemical Reactions Analysis
Piperidine derivatives, which this compound is a part of, have been the subject of extensive research in terms of their chemical reactions . These reactions often involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Wissenschaftliche Forschungsanwendungen
Inhibitors of Dipeptidyl Peptidase IV (DPP IV)
This compound belongs to a class of substances that have been studied for their potential as inhibitors of Dipeptidyl Peptidase IV (DPP IV). DPP IV plays a crucial role in glucose metabolism and is a target for the treatment of type 2 diabetes mellitus. Inhibitors of DPP IV can enhance the levels of incretin hormones, which in turn promote insulin secretion and offer a therapeutic approach for managing diabetes. The research on DPP IV inhibitors has identified various chemical groups, including pyrimidines, as potent antidiabetic drugs. The intense research in this area underscores the ongoing search for new inhibitors with optimal efficacy and safety profiles (Mendieta, Tarragó, & Giralt, 2011).
Synthesis of Pyranopyrimidine Derivatives
Pyranopyrimidine cores are significant in medicinal chemistry due to their bioavailability and broad synthetic applications. These cores serve as precursors for various pharmaceutical agents. The compound , by virtue of its pyrimidinyl component, relates closely to this area of study. Research on pyranopyrimidines involves exploring synthetic pathways using hybrid catalysts to develop new molecules with potential therapeutic applications. This area highlights the compound's relevance in drug discovery, especially for diseases requiring novel therapeutic agents (Parmar, Vala, & Patel, 2023).
Role in Anti-inflammatory and Antifungal Activities
Compounds with the pyrimidine structure have been explored for their anti-inflammatory and antifungal activities. This exploration is part of broader research efforts to understand the structure-activity relationships (SARs) that govern the biological efficacy of pyrimidine derivatives. These studies aim to develop new drugs that can effectively treat inflammation and fungal infections, showcasing the utility of pyrimidine derivatives in addressing a wide range of pathological conditions (Rashid et al., 2021).
Development of Optical Sensors
Pyrimidine derivatives are also integral to the development of optical sensors. These compounds, due to their ability to form both coordination and hydrogen bonds, have been used as sensing probes in the detection of various chemical species. The application in sensor technology underscores the versatility of pyrimidine compounds beyond pharmaceuticals, highlighting their potential in analytical chemistry and environmental monitoring (Jindal & Kaur, 2021).
Wirkmechanismus
Target of Action
The primary target of 2,2-Dimethyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one is Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .
Mode of Action
This compound interacts with its target, PKB, in an ATP-competitive manner . It inhibits PKB with nanomolar potency and up to 150-fold selectivity over the closely related kinase PKA .
Biochemical Pathways
The compound affects the PI3K-PKB signaling pathway. The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This compound inhibits PKB, thereby modulating this pathway .
Pharmacokinetics
Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The molecular and cellular effects of this compound’s action include modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
Zukünftige Richtungen
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “2,2-Dimethyl-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)propan-1-one”, is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
2,2-dimethyl-1-(3-pyrimidin-4-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)13(18)17-8-4-5-11(9-17)19-12-6-7-15-10-16-12/h6-7,10-11H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXVCXUTMWNSPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)OC2=NC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

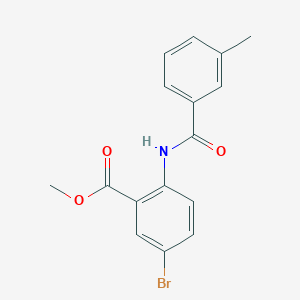

![5-{[2-(Prop-2-en-1-yl)phenoxy]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2632055.png)

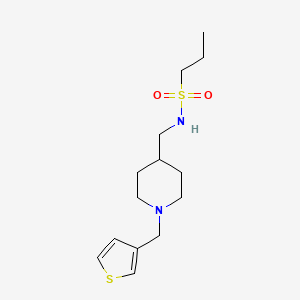
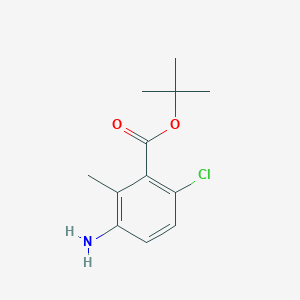
![Cyclopentyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2632063.png)
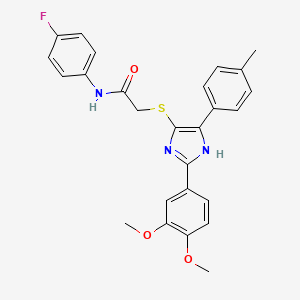
![(5-Methyl-1-phenylpyrazol-4-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2632067.png)
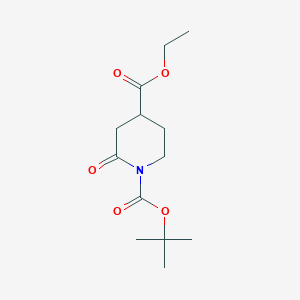
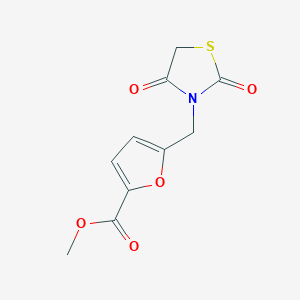
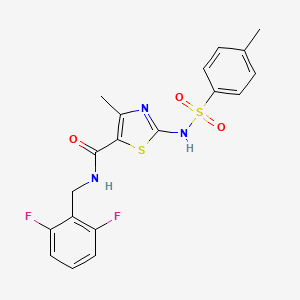

![1-[[(E)-2-phenylethenyl]sulfonylamino]cyclopentane-1-carboxamide](/img/structure/B2632075.png)